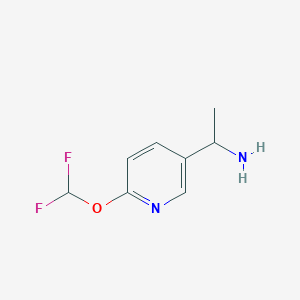
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.18 g/mol It is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using reagents such as difluoromethyl ethers.
Attachment of the Ethanamine Moiety:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluoromethoxy group and the pyridine ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
(6-(Difluoromethoxy)pyridin-3-yl)methanamine: This compound has a similar structure but lacks the ethanamine moiety, which may result in different chemical and biological properties.
1-(6-(Methoxy)pyridin-3-yl)ethanamine: The methoxy group in place of the difluoromethoxy group can lead to variations in reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10F2N2O |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
1-[6-(difluoromethoxy)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H10F2N2O/c1-5(11)6-2-3-7(12-4-6)13-8(9)10/h2-5,8H,11H2,1H3 |
InChI-Schlüssel |
ZZWALWAPLXCISR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















